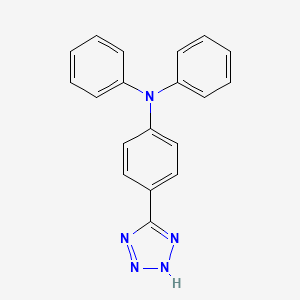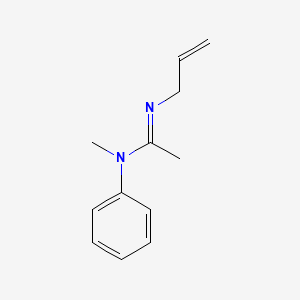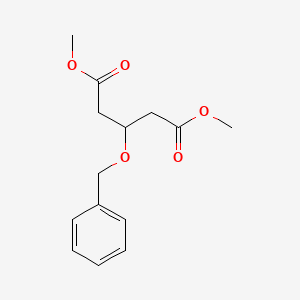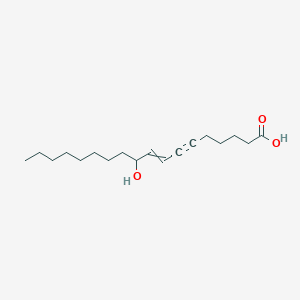
10-Hydroxyoctadec-8-en-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyoctadec-8-en-6-ynoic acid is a chemical compound with the molecular formula C18H30O3. It contains a total of 51 atoms: 30 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms . The molecule features a carboxylic acid group, a hydroxyl group, and a secondary alcohol group . This compound is notable for its unique structure, which includes both double and triple bonds, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxyoctadec-8-en-6-ynoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of the hydroxyl group, and the creation of the double and triple bonds. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxyoctadec-8-en-6-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the double and triple bonds may result in a fully saturated hydrocarbon.
Scientific Research Applications
10-Hydroxyoctadec-8-en-6-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hydroxyoctadec-8-en-6-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and new insights are continually being discovered.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxydecanoic acid: Similar in structure but lacks the double and triple bonds.
10-Hydroxy-2-decenoic acid: Contains a double bond but no triple bond.
10-Hydroxy-12-octadecenoic acid: Contains a double bond but no triple bond.
Uniqueness
10-Hydroxyoctadec-8-en-6-ynoic acid is unique due to its combination of a hydroxyl group, double bond, and triple bond within the same molecule. This structural complexity gives it distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
117240-54-7 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-hydroxyoctadec-8-en-6-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
FPBPRIGRWBZTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CC#CCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
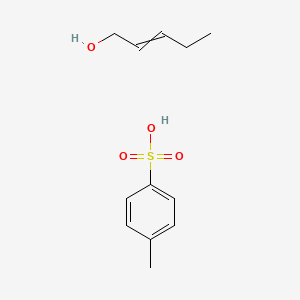
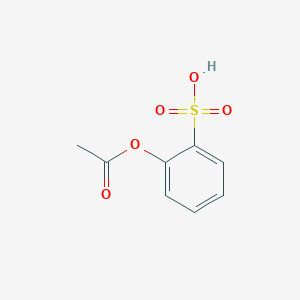
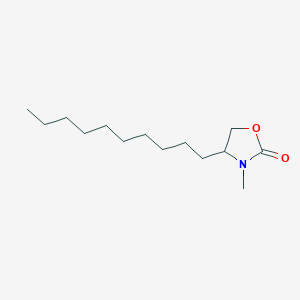
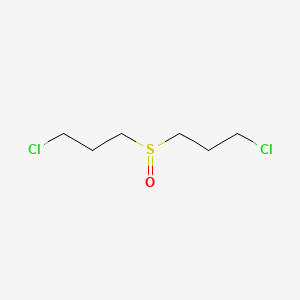
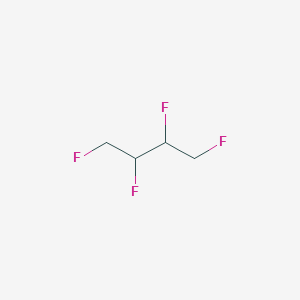
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
